molecular formula C11H15NS B14687017 2-Ethyl-2-phenyl-1,3-thiazolidine CAS No. 31404-05-4

2-Ethyl-2-phenyl-1,3-thiazolidine

Cat. No.: B14687017
CAS No.: 31404-05-4
M. Wt: 193.31 g/mol
InChI Key: IKYNTDBGTUVOSS-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-phenyl-1,3-thiazolidine typically involves the reaction of an aldehyde or ketone with a thiol and an amine. One common method is the condensation of 2-phenylacetaldehyde with ethylamine and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-phenyl-1,3-thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-2-phenyl-1,3-thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-phenyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can interact with cellular proteins and nucleic acids, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-2-phenyl-1,3-thiazolidine is unique due to its specific substituents (ethyl and phenyl groups) that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

31404-05-4

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-ethyl-2-phenyl-1,3-thiazolidine

InChI

InChI=1S/C11H15NS/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

IKYNTDBGTUVOSS-UHFFFAOYSA-N

Canonical SMILES

CCC1(NCCS1)C2=CC=CC=C2

Origin of Product

United States

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